3-(Furan-2-yl)-2-methylcyclopent-2-en-1-one
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Overview
Description
3-(Furan-2-yl)-2-methylcyclopent-2-en-1-one: is an organic compound featuring a furan ring attached to a cyclopentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-methylcyclopent-2-en-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furfuryl alcohol.
Cyclopentenone Formation: The cyclopentenone moiety can be prepared via aldol condensation reactions involving suitable ketones and aldehydes.
Coupling Reaction: The final step involves coupling the furan ring with the cyclopentenone structure under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-(Furan-2-yl)-2-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting various diseases.
Industry: It finds applications in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit biological responses.
Altering Gene Expression: Influencing the expression of genes related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A furan derivative with a carboxylic acid group.
5-Methyl-2-furoic Acid: Similar structure with a methyl group at the 5-position.
2,5-Furandicarboxylic Acid: Contains two carboxylic acid groups.
Properties
CAS No. |
83662-13-9 |
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Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H10O2/c1-7-8(4-5-9(7)11)10-3-2-6-12-10/h2-3,6H,4-5H2,1H3 |
InChI Key |
DKNNZTHSEOQVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)C2=CC=CO2 |
Origin of Product |
United States |
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